molecular formula C10H6BrCl B1601709 2-Bromo-3-chloronaphthalene CAS No. 71436-67-4

2-Bromo-3-chloronaphthalene

Cat. No.: B1601709
CAS No.: 71436-67-4
M. Wt: 241.51 g/mol
InChI Key: UCEGSRIJXCCEST-UHFFFAOYSA-N
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Description

2-Bromo-3-chloronaphthalene is a halogenated derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the second and third positions, respectively. This compound has the molecular formula C10H6BrCl and a molecular weight of 241.51 g/mol . It belongs to the family of halogenated naphthalenes, which are known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloronaphthalene typically involves the halogenation of naphthalene derivatives. One common method is the bromination of 3-chloronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-methoxy-3-chloronaphthalene or 2-amino-3-chloronaphthalene.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

    Oxidation Products: Naphthoquinones.

    Reduction Products: Dihydronaphthalenes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloronaphthalene involves its interaction with specific molecular targets and pathways. In substitution reactions, the compound acts as an electrophile, facilitating the replacement of halogen atoms by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes . The exact molecular targets and pathways depend on the specific reaction and application .

Comparison with Similar Compounds

  • 2-Bromo-1-chloronaphthalene
  • 2-Bromo-4-chloronaphthalene
  • 2-Bromo-3-fluoronaphthalene
  • 2-Bromo-3-iodonaphthalene

Comparison: 2-Bromo-3-chloronaphthalene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other halogenated naphthalenes, it offers distinct advantages in selective substitution and coupling reactions. Its unique properties make it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2-bromo-3-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEGSRIJXCCEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504324
Record name 2-Bromo-3-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71436-67-4
Record name 2-Bromo-3-chloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71436-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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